molecular formula C45H48BN3 B14893412 Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane

Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane

Cat. No.: B14893412
M. Wt: 641.7 g/mol
InChI Key: GAYXEDYGYJOTGG-UHFFFAOYSA-N
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Description

Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane is an organoboron compound known for its unique structural and electronic properties. This compound is characterized by the presence of three 2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl groups attached to a central boron atom. It is widely used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane typically involves the reaction of 2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenylboronic acid with a suitable boron source under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and base in an organic solvent . The reaction conditions are generally mild, making it an efficient and environmentally friendly process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and substituted pyridinyl derivatives.

Scientific Research Applications

Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The pyridinyl groups enhance the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane is unique due to its specific structural arrangement and electronic properties, which make it highly effective in various chemical reactions and applications. Its ability to form stable complexes with nucleophiles and its reactivity in Suzuki–Miyaura coupling reactions set it apart from other similar compounds.

Properties

Molecular Formula

C45H48BN3

Molecular Weight

641.7 g/mol

IUPAC Name

tris(2,3,5,6-tetramethyl-4-pyridin-4-ylphenyl)borane

InChI

InChI=1S/C45H48BN3/c1-25-31(7)43(32(8)26(2)40(25)37-13-19-47-20-14-37)46(44-33(9)27(3)41(28(4)34(44)10)38-15-21-48-22-16-38)45-35(11)29(5)42(30(6)36(45)12)39-17-23-49-24-18-39/h13-24H,1-12H3

InChI Key

GAYXEDYGYJOTGG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1C)C)C2=CC=NC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=NC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=NC=C6)C)C

Origin of Product

United States

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